molecular formula C22H27NO3 B5986663 4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine

4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine

Cat. No. B5986663
M. Wt: 353.5 g/mol
InChI Key: FVAXUXFKTCDHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been widely studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine is not well understood. However, it is believed to interact with various biological targets, including ion channels and receptors. It has been shown to modulate the activity of these targets, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels and receptors, leading to changes in membrane potential, intracellular signaling, and neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations is its potential toxicity and side effects, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for the study of 4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to study its interactions with various biological targets, including ion channels and receptors, to better understand its mechanism of action. Additionally, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine involves the reaction of 4-methoxybenzaldehyde, acetophenone, and piperidine in the presence of a catalyst and a solvent. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the product is typically high, and the purity can be verified by NMR spectroscopy.

Scientific Research Applications

4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine has been used extensively in scientific research for its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a probe to study the structure and function of various biological systems, including ion channels and receptors.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-methoxypiperidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-25-19-10-8-18(9-11-19)21(17-6-4-3-5-7-17)16-22(24)23-14-12-20(26-2)13-15-23/h3-11,20-21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXUXFKTCDHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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